molecular formula C26H25N3O3S B11457922 2-Ethylsulfanyl-5-(4-phenylmethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-Ethylsulfanyl-5-(4-phenylmethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11457922
M. Wt: 459.6 g/mol
InChI Key: HWJZMVZXKXXKPV-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of benzyl alcohol with a phenyl derivative under basic conditions to form the benzyloxy group.

    Introduction of the ethylsulfanyl group: This step involves the reaction of an ethylthiol with an appropriate precursor to introduce the ethylsulfanyl group.

    Cyclization to form the pyrimidoquinoline core: This is achieved through a series of condensation reactions, often under acidic or basic conditions, to form the tetrahydropyrimidoquinoline structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(benzyloxy)phenyl]-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    5-[4-(benzyloxy)phenyl]-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

The uniqueness of 5-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

2-ethylsulfanyl-5-(4-phenylmethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H25N3O3S/c1-2-33-26-28-24-23(25(31)29-26)21(22-19(27-24)9-6-10-20(22)30)17-11-13-18(14-12-17)32-15-16-7-4-3-5-8-16/h3-5,7-8,11-14,21H,2,6,9-10,15H2,1H3,(H2,27,28,29,31)

InChI Key

HWJZMVZXKXXKPV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N1

Origin of Product

United States

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